molecular formula C6H6ClN5 B1353017 2-Chloro-6(methylamino)purine CAS No. 82499-02-3

2-Chloro-6(methylamino)purine

Cat. No. B1353017
CAS RN: 82499-02-3
M. Wt: 183.6 g/mol
InChI Key: RIAVUEFUPHOGJY-UHFFFAOYSA-N
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Description

2-Chloro-6(methylamino)purine is a chemical compound with the empirical formula C6H6ClN5 . It has a molecular weight of 183.60 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6(methylamino)purine can be represented by the SMILES string CNc1nc(Cl)nc2[nH]cnc12 . This indicates that the compound contains a methylamino group attached to the 6th position of a purine ring, and a chlorine atom attached to the 2nd position.


Physical And Chemical Properties Analysis

2-Chloro-6(methylamino)purine is a solid substance with a melting point of over 300°C .

Scientific Research Applications

Tautomerism and Structural Studies

Research on purine derivatives, including 2-Chloro-6(methylamino)purine, has revealed insights into the tautomerism of such compounds. Low-temperature NMR spectroscopy studies have enabled the detection of separate NMR signals of N7-H and N9-H tautomers, providing valuable information on the structural properties of purine derivatives (Sečkářová et al., 2004).

Enzymatic Inhibition

The compound has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme catalyzing the conversion of xanthine to uric acid, which is a contributing factor to hyperuricemia in humans. Structural-activity relationship studies based on 6-aminopurine have shown that 2-Chloro-6(methylamino)purine exhibits significant inhibitory activity against XO, highlighting its potential in therapeutic applications related to hyperuricemia and gout (Hsieh et al., 2007).

Antimycobacterial Activity

The synthesis and evaluation of various purine derivatives for their ability to inhibit the growth of Mycobacterium tuberculosis have identified 2-Chloro-6(methylamino)purine as a promising candidate. The study suggests that small, hydrophobic substituents at the purine 2-position, including the chloro group, contribute positively to the compound's antimycobacterial activity, offering a pathway for the development of new drugs against tuberculosis (Braendvang & Gundersen, 2007).

Antibacterial Activity

In another study, 1,3,4-oxadiazole thioether derivatives containing 2-chloro-6(methylamino)purine showed promising antibacterial activities against Xanthomonas oryzae pv. oryzae, a pathogen causing bacterial blight in rice. This research opens avenues for the development of new antibacterial agents in agriculture, highlighting the compound's potential beyond human health (Song et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It’s recommended to handle it with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

While specific future directions for 2-Chloro-6(methylamino)purine are not mentioned in the search results, it’s worth noting that similar compounds are being used in proteomics research . This suggests potential future applications in biological research and drug development.

properties

IUPAC Name

2-chloro-N-methyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAVUEFUPHOGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=C1NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404544
Record name 2-Chloro-6(methylamino)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6(methylamino)purine

CAS RN

82499-02-3
Record name 82499-02-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6(methylamino)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JF Hsieh, SH Wu, YL Yang, KF Choong… - Bioorganic & medicinal …, 2007 - Elsevier
Xanthine oxidase (XO) is a key enzyme which can catalyze xanthine to uric acid causing hyperuricemia in humans. By using the fractionation technique and inhibitory activity assay, an …
Number of citations: 46 www.sciencedirect.com
YC Kim, C Gallo-Rodriguez, SY Jang… - Journal of medicinal …, 2000 - ACS Publications
… 9-Bis(2-dibenzylphosphatoethylamino)-acetyl-2-chloro-6-methylamino-purine(43). To a solution of 23 mg of 42 (0.069 mmol) in 2 mL of anhydrous THF was slowly added 0.2 mL of …
Number of citations: 58 pubs.acs.org
H Hřebabecký, M Dračínský… - Collection of …, 2009 - cccc.uochb.cas.cz
Hydroboration of [(1R*,2R*,4R*)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methyl benzoate (5), which was prepared by Diels–Alder reaction of furan with acrolein and subsequent reduction …
Number of citations: 12 cccc.uochb.cas.cz
R Kumar, Darpan, S Sharma… - Expert opinion on …, 2011 - Taylor & Francis
Introduction: Xanthine oxidase inhibitors are currently under scrutiny as attractive therapeutics for disorders such as hyperuricemia, gout, ulcers, cancer, ischemia, hypertension and …
Number of citations: 88 www.tandfonline.com
C Xu, S Liu, F Song, Z Liu - Current Traditional Medicine, 2015 - ingentaconnect.com
Xanthine oxidase (XO) plays an important role in several diseases such as hyperuricemia, gout, cardiovascular and inflammation. And the XO inhibitors which can block the generation …
Number of citations: 4 www.ingentaconnect.com
ME Vogel, G Idelman, ES Konaniah… - Journal of the American …, 2017 - Am Heart Assoc
Background Numerous epidemiological studies support an inverse association between serum bilirubin levels and the incidence of cardiovascular disease; however, the mechanism(s) …
Number of citations: 82 www.ahajournals.org
ME Vogel - 2017 - rave.ohiolink.edu
Background: Bilirubin is the principal end-product of heme catabolism. While generally thought to be little more than a metabolic by-product, there is accumulating epidemiological …
Number of citations: 2 rave.ohiolink.edu
M Altamura - Citeseer
2.1. Reaction Conditions and Scope 2.2. Application to the Synthesis of Amino Aldehydes 2.3. Application to the Total Synthesis of Structurally Complex Natural Products …
Number of citations: 2 citeseerx.ist.psu.edu
A Khantavchai, T Jiarasuksakun - Thai Journal of Mathematics, 2015
Number of citations: 0

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